α-Glucosidase Inhibitory Potency of Phenoxy-Derived Hybrids vs. Acarbose
When 5-phenoxy-1H-indole-2-carbohydrazide is elaborated into phenoxy-1,2,3-triazole-N-phenylacetamide hybrids (compound 11d), the resulting inhibitor achieves an IC50 of 6.31 ± 0.03 µM against yeast α-glucosidase. This is 118.8-fold more potent than the standard clinical α-glucosidase inhibitor acarbose (IC50 = 750.0 ± 10.0 µM) [1]. The uncompetitive inhibition mode and superior binding energy (-8.2 kcal/mol for 11d vs. -4.04 kcal/mol for acarbose) demonstrate that the phenoxy-indole scaffold enables critical interactions (hydrogen bonds with Gly306, Thr307, Phe157, Tyr313; π-anion interactions with Asp408) that are unattainable with simpler indole cores [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) and binding energy |
|---|---|
| Target Compound Data | Derivative 11d (built from 5-phenoxy-indole-2-carbohydrazide scaffold): IC50 = 6.31 ± 0.03 µM; Binding energy = -8.2 kcal/mol |
| Comparator Or Baseline | Acarbose: IC50 = 750.0 ± 10.0 µM; Binding energy = -4.04 kcal/mol |
| Quantified Difference | 118.8-fold improvement in IC50; 4.16 kcal/mol lower (more favorable) binding energy |
| Conditions | In vitro yeast α-glucosidase assay; molecular docking against α-glucosidase active site (PDB: 3A4A) |
Why This Matters
This >100-fold potency advantage over acarbose positions the phenoxy-indole scaffold as a superior starting point for developing next-generation antidiabetic agents with potentially lower dosing requirements.
- [1] Emadi M, et al. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies. BMC Chemistry. 2023;17:56. DOI: 10.1186/s13065-023-00971-w. View Source
